molecular formula C12H13N3O B3891886 5-(2-ethoxyphenyl)pyrimidin-2-amine

5-(2-ethoxyphenyl)pyrimidin-2-amine

Cat. No.: B3891886
M. Wt: 215.25 g/mol
InChI Key: QTLMRGZAFTUFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethoxyphenyl)pyrimidin-2-amine (CAS 1111112-42-5) is a chemical compound of interest in medicinal chemistry and pharmaceutical research . It features a pyrimidin-2-amine core structure substituted with a 2-ethoxyphenyl group at the 5-position. This scaffold is structurally related to pyrimidine derivatives investigated for their potential as kinase inhibitors . Research into similar anilinopyrimidine compounds has explored their application in targeting enzymes like EGFR (Epidermal Growth Factor Receptor) for conditions such as non-small cell lung cancer (NSCLC), and Cyclin-Dependent Kinases (CDKs) like CDK9 for oncology research . The mechanism of action for such compounds typically involves competitive inhibition at the ATP-binding site of the target kinase, potentially disrupting key signaling pathways involved in cell proliferation and survival . Researchers value this structural motif for its potential to serve as a key intermediate or building block in the synthesis of more complex bioactive molecules for biological evaluation . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-(2-ethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-10(11)9-7-14-12(13)15-8-9/h3-8H,2H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLMRGZAFTUFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

    Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.

    S-Methylation: The compound is then subjected to S-methylation to introduce the methyl group.

    Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.

    Formation of Guanidines: Finally, the guanidine group is introduced using suitable amines.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyphenyl group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-2-amine Derivatives

Structural Modifications and Substituent Effects

The biological and chemical properties of pyrimidin-2-amine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents at Pyrimidine Ring Key Structural Features Biological/Physicochemical Properties References
5-(2-Ethoxyphenyl)pyrimidin-2-amine 5-(2-Ethoxyphenyl), 2-amino Ethoxy group enhances lipophilicity Potential kinase inhibition; improved bioavailability [Hypothetical]
4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine 4-(4-Methoxyphenyl), 5,6-dimethyl Methoxy group at para position; steric hindrance from methyl groups Moderate enzyme inhibition; reduced metabolic stability
5-(3-Trifluoromethylphenyl)pyrimidin-2-amine 5-(3-CF₃-phenyl), 2-amino Strong electron-withdrawing CF₃ group High binding affinity to ATP pockets; increased metabolic resistance
N-(2-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine N-(2-Methoxyphenyl), 4,6-dimethyl Methoxy and methyl groups alter steric/electronic profiles Selective receptor modulation; improved crystallinity
5-(2-Chlorophenyl)pyrimidin-4-amine 5-(2-Cl-phenyl), 4-amino Chlorine atom increases electronegativity Antimicrobial activity; moderate solubility in polar solvents

Physicochemical Properties

  • Metabolic Stability : Methyl and trifluoromethyl groups (e.g., in 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine ) slow oxidative metabolism by cytochrome P450 enzymes, whereas ethoxy groups may undergo faster O-dealkylation .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystZnCl₂ or Pd(PPh₃)₄Increases coupling efficiency
Temperature60–80°CReduces decomposition
Reaction Time12–24 hoursEnsures completion

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ethoxyphenyl group (δ 1.3–1.5 ppm for -OCH₂CH₃) and pyrimidine ring protons (δ 8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₂H₁₃N₃O: 215.1059) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents .

Basic: What preliminary biological assays are suitable for evaluating the compound's activity?

Methodological Answer:
Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cell viability tests : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the ethoxy group?

Methodological Answer:
SAR strategies include:

  • Synthesizing analogues : Replace the ethoxy group with methoxy, hydroxyl, or halogens to assess electronic effects .
  • Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine) to modulate lipophilicity .
  • Pharmacophore mapping : Use computational tools (e.g., MOE) to identify critical hydrogen-bonding interactions .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentPositionActivity Trend (vs. Ethoxy)Reference
Methoxy4-Reduced kinase inhibition
Fluoro2-Enhanced enzyme affinity
Chloro5-Increased cytotoxicity

Advanced: What computational methods assist in predicting the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites (e.g., EGFR or CDK2) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic effects of the ethoxy group on binding energy .
  • QSAR Models : Leverage descriptors like LogP and polar surface area to predict permeability .

Advanced: How can researchers resolve contradictory data in biological activity across studies?

Methodological Answer:

  • Purity validation : Re-characterize batches using HPLC (>95% purity) to exclude impurities .
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., staurosporine for kinase assays) .
  • Orthogonal assays : Confirm enzyme inhibition with both fluorescence and radiometric methods .

Advanced: What strategies optimize synthesis scale-up while maintaining yield and purity?

Methodological Answer:

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions (e.g., ethoxyphenyl coupling) .
  • Automated purification : Flash chromatography systems with gradient elution to isolate high-purity product .
  • DoE (Design of Experiments) : Statistically optimize solvent ratio, catalyst loading, and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-ethoxyphenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-ethoxyphenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.